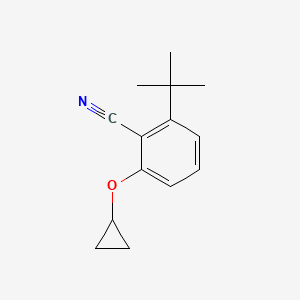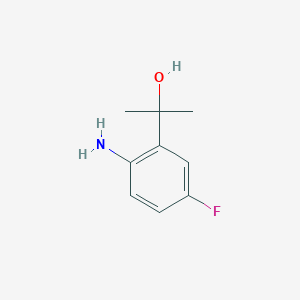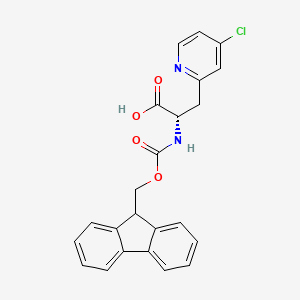![molecular formula C10H11ClN2OS B12096864 [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12096864.png)
[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H11ClN2OS It is a hydrochloride salt of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine, which contains a thiazole ring attached to a phenyl group through an oxygen atom and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment to Phenyl Group: The thiazole ring is then attached to a phenyl group through an oxygen atom.
Introduction of Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the phenylthiazole compound is reacted with formaldehyde and ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the methanamine group, converting it to a primary amine or even further to a methyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amine or methyl derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly as enzyme inhibitors or receptor modulators.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agrochemicals: The compound may be used in the development of pesticides or herbicides due to its potential biological activity.
Dyes and Pigments: It can be used as a precursor in the synthesis of dyes and pigments for various industrial applications.
作用機序
The mechanism of action of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring and methanamine group are likely involved in interactions with the active site of the target protein, leading to inhibition or activation of its function. Molecular docking studies can provide insights into the binding mode and key interactions involved.
類似化合物との比較
[1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound contains a triazole ring fused with a thiadiazine ring and exhibits similar biological activities, such as enzyme inhibition and antimicrobial properties.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and various pharmaceuticals, share structural similarities and biological activities.
Uniqueness:
Structural Features: The presence of both a thiazole ring and a methanamine group attached to a phenyl ring through an oxygen atom makes [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride unique compared to other thiazole derivatives.
Biological Activity: The specific combination of functional groups may confer unique biological activities, making it a valuable compound for drug discovery and development.
特性
分子式 |
C10H11ClN2OS |
|---|---|
分子量 |
242.73 g/mol |
IUPAC名 |
[3-(1,3-thiazol-2-yloxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2OS.ClH/c11-7-8-2-1-3-9(6-8)13-10-12-4-5-14-10;/h1-6H,7,11H2;1H |
InChIキー |
JJTXXHYJEBYKNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=NC=CS2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B12096790.png)




![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)




![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol;dihydrochloride](/img/structure/B12096856.png)

